Tetrahydrofuran physical and chemical properties
Tetrahydrofuran physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrofuran
Tetrahydrofuran (THF), also known as oxolane, is a heterocyclic organic compound with the chemical formula (CH₂)₄O.[1] It is a colorless, water-miscible organic liquid of low viscosity with an ether-like odor.[1][2] THF is classified as a polar aprotic solvent and is widely utilized in research and industry as a versatile solvent and a precursor for polymers.[1][3] Its moderate polarity allows it to dissolve a broad spectrum of nonpolar and polar chemical compounds.[1]
Physical Properties of Tetrahydrofuran
Tetrahydrofuran's physical characteristics make it a preferred solvent for a variety of applications, including as a medium for chemical reactions, in coatings, adhesives, and printing inks.[2][3][4] It is fully miscible with water and many organic solvents.[4][5]
Summary of Physical Data
The key physical properties of Tetrahydrofuran are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O | [2] |
| Molar Mass | 72.11 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Ether-like | [1][2] |
| Density | 0.8876 g/cm³ (at 20 °C) | [1] |
| Melting Point | -108.4 °C (-163.1 °F; 164.8 K) | [1][2] |
| Boiling Point | 66 °C (151 °F; 339 K) | [1][2] |
| Solubility in Water | Miscible | [1][2] |
| Vapor Pressure | 132 mmHg (17.6 kPa) at 20 °C | [1] |
| Viscosity | 0.48 cP at 25 °C | [1] |
| Refractive Index (n_D) | 1.4073 at 20 °C | [1] |
| Flash Point | -14.4 °C (6 °F) | [2] |
| Dielectric Constant | 7.6 | [1] |
| Dipole Moment | 1.63 D (gas) | [1] |
Azeotropic Data
Tetrahydrofuran forms a positive azeotrope with water. A mixture of 95% THF and 5% water by weight forms an azeotrope that boils at a lower temperature than pure THF.[6] This property is crucial to consider during distillation processes aimed at drying the solvent.
| Component B | Boiling Point of Azeotrope (°C) | Weight % of THF |
| Water | 63.4 | 95.55 |
Chemical Properties and Reactivity
While generally stable, THF participates in several important chemical reactions and presents specific hazards that researchers must handle with care.[5]
Peroxide Formation
One of the most significant dangers associated with THF is its tendency to form explosive peroxides upon exposure to air and light.[7][8][9] This is a free-radical chain reaction where atmospheric oxygen reacts with THF, particularly at the alpha-carbon atom, to form 2-hydroperoxytetrahydrofuran.[7][10] These peroxides can detonate violently when concentrated by distillation or evaporation.[9][11] To mitigate this risk, commercial THF is often supplied with an inhibitor, such as butylated hydroxytoluene (BHT), which acts as a free-radical scavenger.[1][12]
Caption: Mechanism of explosive peroxide formation in THF.
Cationic Ring-Opening Polymerization
In the presence of strong acids or Lewis acid catalysts, THF undergoes cationic ring-opening polymerization.[3][13] This process yields polytetramethylene ether glycol (PTMEG), a linear polyether.[3][13] PTMEG is a crucial component in the production of elastomeric polyurethane fibers like Spandex.[2] The polymerization is initiated by the protonation or coordination of a Lewis acid to the oxygen atom of the THF ring, forming an oxonium ion which is then susceptible to nucleophilic attack by another THF molecule.[13][14]
Caption: Cationic ring-opening polymerization of THF.
Role as a Grignard Reagent Solvent
THF is a popular solvent for reactions involving organometallic compounds, particularly Grignard reagents (RMgX).[1][15] Unlike diethyl ether, THF is more basic and forms stronger complexes with the magnesium ion (Mg²⁺), effectively solvating and stabilizing the Grignard reagent.[1][16] This enhanced solvation facilitates the formation of the reagent and can increase its reactivity in subsequent steps.[17][18] The oxygen atom in the THF ring donates its lone pair of electrons to the magnesium atom.[16]
Caption: Formation and solvation of a Grignard reagent in THF.
Experimental Protocols
Standardized methods are employed to determine the physical properties of liquids like THF. Below are generalized protocols for determining boiling point and density.
Protocol 1: Determination of Boiling Point by Distillation
This method is suitable for determining the boiling point of a pure liquid at atmospheric pressure.[19]
Apparatus:
-
Round-bottom flask
-
Distillation head with a condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle or sand bath
-
Boiling chips
Procedure:
-
Place a small volume (e.g., 20-30 mL) of THF and a few boiling chips into the round-bottom flask.
-
Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[20]
-
Begin circulating cold water through the condenser.
-
Gently heat the flask. Observe the liquid and record the temperature when it begins to boil and a steady drip of condensate is collected in the receiving flask.
-
The constant temperature observed during the distillation of the pure liquid is its boiling point.[21]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Protocol 2: Determination of Density using a Pycnometer
A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid.
Apparatus:
-
Pycnometer with a ground-glass stopper and capillary tube
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
THF sample
-
Deionized water (for calibration)
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty (m_empty).
-
Fill the pycnometer with deionized water and place it in the constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.
-
Ensure the liquid level is at the calibration mark, drying any excess from the outside, and weigh the pycnometer filled with water (m_water).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the THF sample, allow it to equilibrate in the water bath to the same temperature, adjust the volume to the mark, and weigh it (m_THF).
-
Calculate the density of THF using the following formula:
Density_THF = [(m_THF - m_empty) / (m_water - m_empty)] * Density_water
(The density of water at the specific temperature must be known).
References
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- 2. solventis.net [solventis.net]
- 3. Tetrahydrofuran | Fisher Scientific [fishersci.com]
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- 5. qatransport.com [qatransport.com]
- 6. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 7. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 8. TETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. louisville.edu [louisville.edu]
- 10. youtube.com [youtube.com]
- 11. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 16. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 17. leah4sci.com [leah4sci.com]
- 18. researchgate.net [researchgate.net]
- 19. vernier.com [vernier.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
